An In-depth Technical Guide to the Synthesis of Carbohydrazide from Urea and Hydrazine
An In-depth Technical Guide to the Synthesis of Carbohydrazide from Urea and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of carbohydrazide, a versatile compound with applications ranging from an oxygen scavenger in boiler systems to a precursor in the pharmaceutical and polymer industries. The primary focus of this document is the synthesis route starting from urea (B33335) and hydrazine (B178648), a method of significant industrial relevance.
Introduction
Carbohydrazide, with the chemical formula OC(N₂H₃)₂, is a white, water-soluble solid that serves as a key intermediate in various chemical syntheses.[1] Its symmetrical structure, derived from the replacement of both amide groups in urea with hydrazine residues, imparts unique reactivity. Industrially, the treatment of urea with hydrazine is a primary method for its production.[1] This guide delves into the experimental protocols, quantitative data, and underlying chemical pathways of this process.
Core Synthesis Methodology: Urea and Hydrazine
The direct reaction between urea and hydrazine hydrate (B1144303) is a well-established method for producing carbohydrazide. This process, while seemingly straightforward, requires careful control of reaction conditions to achieve optimal yields and purity.
Chemical Reaction Pathway
The overall chemical reaction for the synthesis of carbohydrazide from urea and hydrazine is as follows:
OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃[1]
The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine molecules attack the electrophilic carbonyl carbon of urea, leading to the displacement of ammonia.
Caption: Overall reaction for carbohydrazide synthesis.
Experimental Protocol
The following protocol is based on a documented industrial process for the synthesis of carbohydrazide from urea and hydrazine hydrate.[2]
Materials:
-
Urea (240 g)
-
Hydrazine hydrate (600 g)
-
Ethanol (B145695) (250-300 ml)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Combine 240 g of urea and 600 g of hydrazine hydrate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 40 hours. Ammonia gas will evolve during the reaction.
-
After the reflux period, arrange the apparatus for distillation and distill off the excess hydrazine hydrate.
-
To the residue, add 250-300 ml of ethanol and stir or shake to precipitate the carbohydrazide as a fine solid.
-
Collect the precipitated carbohydrazide by suction filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol.
-
Dry the purified carbohydrazide under vacuum.
Quantitative Data
The following table summarizes the quantitative data obtained from the experimental protocol described above.
| Parameter | Value | Reference |
| Reactants | ||
| Urea | 240 g | [2] |
| Hydrazine Hydrate | 600 g | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Time | 40 hours | [2] |
| Product | ||
| Yield | 236 g (65.7%) | [2] |
| Melting Point | 146 - 149 °C | [2] |
Alternative Synthesis Route: Butanone Azine and Urea
A more contemporary approach involves the use of butanone azine as a precursor, which reacts with urea to form carbohydrazide. This method offers advantages in terms of process simplicity and reduced by-products.[3][4]
Experimental Workflow
The workflow for this alternative synthesis is depicted in the diagram below.
Caption: Workflow for carbohydrazide synthesis from butanone azine and urea.
Experimental Protocol
The following is a generalized protocol based on a patented industrial method.[4]
Materials:
-
Butanone azine
-
Urea solution (25-40%)
-
Molar ratio of butanone azine to urea: 2-3:1
Procedure:
-
Charge a reactor with the appropriate amounts of butanone azine and urea solution.
-
Heat the mixture to a temperature between 80°C and 130°C and maintain for 12 to 18 hours.
-
The vapor produced is passed through a rectifying column to separate butanone and ammonia, with the column bottoms returning to the reactor.
-
The reaction is monitored until the urea concentration in the reaction solution drops below 2 g/L.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The carbohydrazide product is isolated via centrifugation, followed by washing and drying.
Quantitative Data
The following table summarizes the key quantitative parameters for the butanone azine and urea synthesis route.
| Parameter | Value | Reference |
| Reactants | ||
| Butanone Azine:Urea Molar Ratio | 2-3:1 | [4] |
| Urea Solution Concentration | 25-40% | [4] |
| Reaction Conditions | ||
| Temperature | 80 - 130 °C | [4] |
| Time | 12 - 18 hours | [4] |
| Product | ||
| Yield | High (specific yield depends on exact conditions) | [3] |
| Melting Point | 152 - 154 °C | [3] |
Purification and Characterization
For many applications, particularly in the pharmaceutical industry, high purity of carbohydrazide is essential. The crude product obtained from the synthesis can be purified by recrystallization.
A common method for purification involves dissolving the crude carbohydrazide in hot water, filtering to remove any insoluble impurities, and then precipitating the purified product by adding a non-solvent such as ethanol.
The purity of the final product can be assessed by its melting point, which for pure carbohydrazide is typically reported in the range of 152-154°C. Further characterization can be performed using techniques such as infrared (IR) spectroscopy and elemental analysis (CHN analysis).
Safety Considerations
Both urea and carbohydrazide are relatively stable compounds. However, hydrazine and its hydrate are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The synthesis reaction should be conducted with care, especially the distillation of excess hydrazine hydrate. Ammonia gas is evolved during the reaction, which is also a respiratory irritant.
Conclusion
The synthesis of carbohydrazide from urea and hydrazine is a robust and industrially viable process. This guide has provided detailed experimental protocols, quantitative data, and a depiction of the chemical pathways and workflows involved. For researchers and professionals in drug development and other chemical industries, a thorough understanding of these synthesis methods is crucial for the efficient and safe production of this important chemical intermediate. The choice between the direct urea-hydrazine method and the butanone azine variant will depend on factors such as desired purity, scale of production, and available equipment.
References
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN106674059A - Synthesis method of carbohydrazide - Google Patents [patents.google.com]
